Structural Differentiation: Unique Scaffold vs. Simple Oxadiazole Screening Compounds
The target compound is structurally differentiated from simple 1,2,4-oxadiazole screening hits by the presence of a 5-oxo-1,4-thiazepane ring. The closest analog, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide, replaces the 3-phenyl-1,2,4-oxadiazole with a 5-methyl-1,3,4-oxadiazole, which alters the heterocycle's electronic properties and hydrogen-bonding capacity. No quantitative head-to-head biological data exists for these two compounds .
| Evidence Dimension | Molecular structure and heterocycle composition |
|---|---|
| Target Compound Data | C15H16N4O3S; 1,4-thiazepane-3-carboxamide core linked to 3-phenyl-1,2,4-oxadiazole |
| Comparator Or Baseline | N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide; 1,3,4-oxadiazole isomer with methyl substituent |
| Quantified Difference | Isomeric oxadiazole ring (1,2,4- vs 1,3,4-) with different substituent (phenyl vs. methyl); no activity data available for comparison. |
| Conditions | Structural comparison based on published SMILES and vendor descriptions. |
Why This Matters
For procurement, the structural uniqueness of CAS 1396556-32-3 means that substituting with a seemingly similar oxadiazole-thiazepane hybrid could lead to entirely different biological outcomes, a risk that cannot be quantified without experimental data.
